

physical and chemical properties of 5-(phenylethynyl)furan-2-carboxylic acid

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Compound of Interest

Compound Name: 5-(Phenylethynyl)furan-2-carboxylic acid

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An In-depth Technical Guide on the Physical and Chemical Properties of 5-(phenylethynyl)furan-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(phenylethynyl)furan-2-carboxylic acid is a heterocyclic organic compound that incorporates a furan ring, a carboxylic acid group, and a phenylacetylene moiety. This unique combination of functional groups makes it a molecule of interest in medicinal chemistry and materials science. The furan ring is a common scaffold in many biologically active compounds, and the phenylethynyl group can participate in various chemical transformations and may contribute to the molecule's electronic and photophysical properties. This document provides a comprehensive overview of the known physical and chemical properties of **5-(phenylethynyl)furan-2-carboxylic acid**, along with relevant experimental protocols and diagrams to facilitate further research and development.

Physicochemical Properties

The physical and chemical properties of **5-(phenylethynyl)furan-2-carboxylic acid** are summarized in the table below. These properties are crucial for understanding the compound's

behavior in various chemical and biological systems.

Property	Value	Reference(s)
IUPAC Name	5-(Phenylethynyl)furan-2-carboxylic acid	[1]
CAS Number	130423-83-5	[1][2]
Molecular Formula	C ₁₃ H ₈ O ₃	[1][2]
Molecular Weight	212.205 g/mol	[2]
Melting Point	212 °C	[2]
Boiling Point	411 °C at 760 mmHg	[2]
Density	1.33 g/cm ³	[2]
pKa (Predicted)	2.99 ± 0.10	[2]
LogP	2.37760	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	3	[2]
Exact Mass	212.047344113 u	[2]
Canonical SMILES	<chem>C1=CC=C(C=C1)C#CC2=CC=C(O2)C(=O)O</chem>	[1]
InChIKey	HFYACYZCOUYIFR-UHFFFAOYSA-N	[1]

Spectroscopic Properties

While specific experimental spectra for **5-(phenylethynyl)furan-2-carboxylic acid** are not readily available in the public domain, its expected spectroscopic characteristics can be predicted based on the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the phenyl and furan rings, as well as the acidic proton of the carboxylic acid. The aromatic protons on the phenyl group would likely appear as multiplets in the range of 7.0-8.0 ppm. The protons on the furan ring would appear as doublets, with chemical shifts influenced by the electron-withdrawing carboxylic acid group and the phenylethynyl substituent. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be concentration and solvent dependent.[3]
- ^{13}C NMR: The carbon NMR spectrum would show distinct signals for the carboxylic acid carbonyl carbon (typically in the range of 165-185 ppm), the acetylenic carbons, and the aromatic carbons of the furan and phenyl rings.[3]

Infrared (IR) Spectroscopy

The IR spectrum of **5-(phenylethynyl)furan-2-carboxylic acid** is expected to exhibit characteristic absorption bands for its functional groups.[4][5]

- O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm^{-1} due to the O-H stretching of the hydrogen-bonded carboxylic acid.[3]
- $\text{C}\equiv\text{C}$ Stretch: A sharp, medium-intensity absorption band around 2100-2260 cm^{-1} corresponding to the carbon-carbon triple bond of the ethynyl group.
- C=O Stretch: A strong, sharp absorption band between 1710 and 1760 cm^{-1} for the carbonyl group of the carboxylic acid. Conjugation with the furan ring may lower this frequency.[3]
- C=C Stretch: Aromatic C=C stretching vibrations from the furan and phenyl rings are expected in the 1450-1600 cm^{-1} region.
- C-O Stretch: A band corresponding to the C-O stretching of the furan ring ether linkage.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak $[M]^+$ would be expected at an m/z corresponding to the molecular weight of the compound (212.20). Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) or the hydroxyl group (-OH). High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition.

Experimental Protocols

Synthesis via Sonogashira Coupling

A plausible and efficient method for the synthesis of **5-(phenylethynyl)furan-2-carboxylic acid** is the Sonogashira cross-coupling reaction.^{[6][7]} This reaction involves the coupling of a terminal alkyne (phenylacetylene) with an aryl halide (an ester of 5-bromofuran-2-carboxylic acid) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Materials:

- Methyl 5-bromofuran-2-carboxylate (or ethyl ester)
- Phenylacetylene
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Triethylamine (TEA) or Diisopropylamine (DIPA)
- Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)
- Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) for saponification
- Hydrochloric acid (HCl)

Procedure:

- **Coupling Reaction:** To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add methyl 5-bromofuran-2-carboxylate (1.0 eq.),

bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).^[8]

- Add anhydrous, degassed solvent (e.g., THF) followed by the base (e.g., triethylamine, 2-5 eq.).^[8]
- Add phenylacetylene (1.1-1.2 eq.) dropwise to the stirred reaction mixture.
- Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).^[8]
- Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
- Filter the mixture through a pad of celite to remove catalyst residues and wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.^[8]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude ester product by column chromatography on silica gel.
- Saponification: Dissolve the purified ester in a mixture of THF and water. Add an excess of NaOH or LiOH and stir at room temperature or heat gently until the ester is fully hydrolyzed (monitored by TLC).
- Acidification: After cooling, remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and acidify with dilute HCl until a precipitate forms.
- Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield **5-(phenylethynyl)furan-2-carboxylic acid**.

Spectroscopic Analysis Protocol

- NMR Spectroscopy:
 - Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR

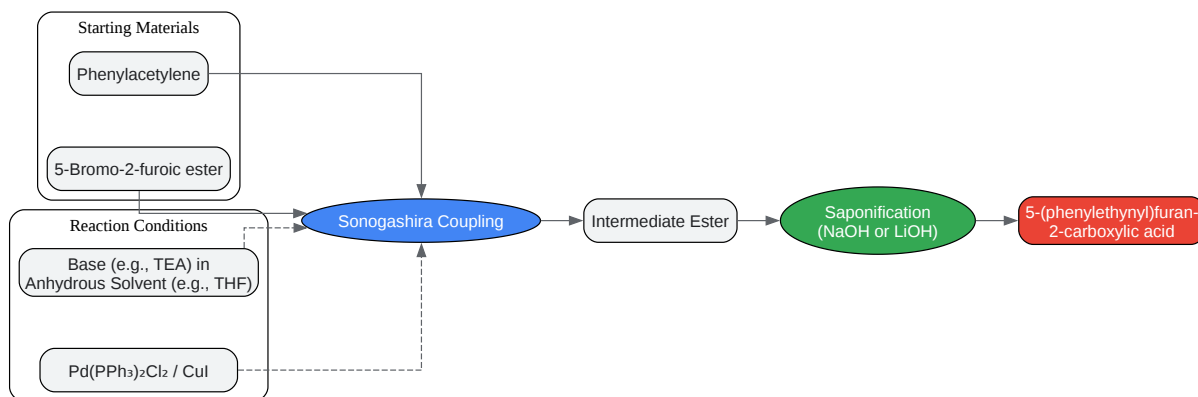
tube.

- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 300 MHz or higher field NMR spectrometer.
- IR Spectroscopy:
 - Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
 - Data Acquisition: Record the IR spectrum over the range of 4000-400 cm^{-1} .
- Mass Spectrometry:
 - Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas or liquid chromatography.
 - Data Acquisition: Obtain the mass spectrum using an appropriate ionization technique (e.g., EI for fragmentation patterns or ESI for soft ionization).

Biological Activity

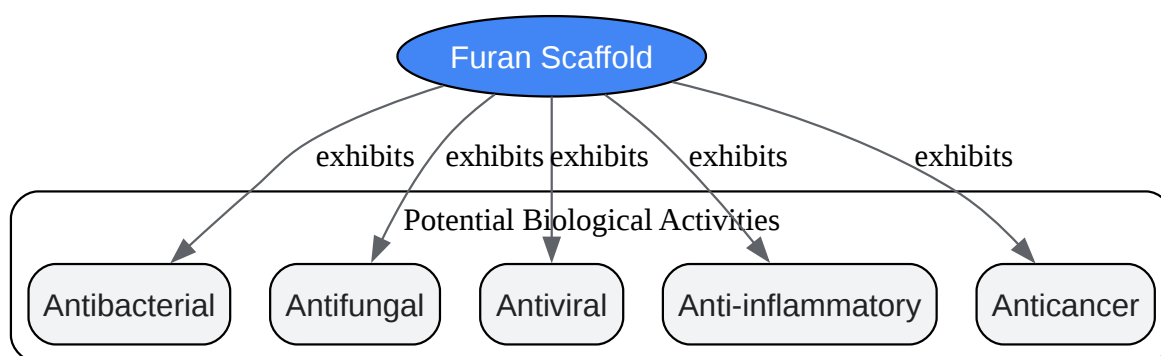
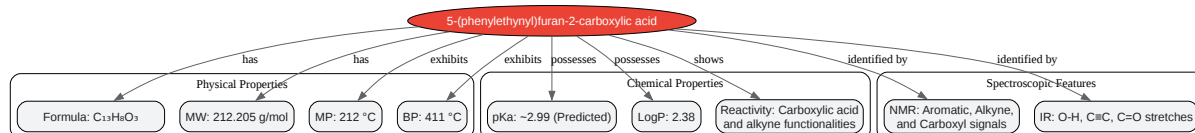
While specific biological activity or signaling pathway involvement for **5-(phenylethynyl)furan-2-carboxylic acid** has not been extensively reported in the literature, the furan scaffold is present in numerous pharmacologically active compounds.[9] Furan derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[10][11] The incorporation of the phenylethynyl group may further modulate the biological profile of the molecule. Therefore, **5-(phenylethynyl)furan-2-carboxylic acid** represents a lead compound for further investigation in various therapeutic areas.

Visualizations



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Caption: Synthetic workflow for **5-(phenylethynyl)furan-2-carboxylic acid**.



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